molecular formula C7H7F3N2O2 B6274481 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2763780-88-5

3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6274481
CAS RN: 2763780-88-5
M. Wt: 208.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, or 3,5-DM-TFMP, is a compound that has been studied for a variety of applications in scientific research. It is a member of the pyrazole family of compounds, which are characterized by their five-membered heterocyclic ring structure. 3,5-DM-TFMP is a relatively new compound and has been studied for its potential in a number of areas, including medicinal chemistry, organic synthesis, and catalysis.

Scientific Research Applications

3,5-DM-TFMP has been studied for its potential applications in a variety of areas, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, 3,5-DM-TFMP has been studied for its potential as a drug candidate, as it has been shown to have some anti-cancer activity. In organic synthesis, 3,5-DM-TFMP has been used as a reagent for the synthesis of other organic compounds, and in catalysis, it has been used as a catalyst for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3,5-DM-TFMP is not yet fully understood, but it is thought to interact with certain enzymes in the body. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, 3,5-DM-TFMP has been shown to interact with the enzyme phosphodiesterase-4, which is involved in the breakdown of cAMP, a signaling molecule involved in a variety of cellular processes.
Biochemical and Physiological Effects
3,5-DM-TFMP has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus. 3,5-DM-TFMP has also been studied for its potential to modulate the activity of certain ion channels, which could potentially have an effect on the nervous system.

Advantages and Limitations for Lab Experiments

3,5-DM-TFMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in a single pot in a short amount of time. In addition, 3,5-DM-TFMP is relatively stable, making it suitable for storage and use in experiments. However, 3,5-DM-TFMP also has some limitations. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, the compound is not commercially available, so it must be synthesized in the laboratory.

Future Directions

The potential future directions of research for 3,5-DM-TFMP are numerous. Further research could be conducted to better understand the compound’s mechanism of action, as well as its potential applications in medicinal chemistry, organic synthesis, and catalysis. In addition, further research could be conducted to explore the compound’s potential as a drug candidate and its ability to modulate the activity of certain ion channels. Finally, further research could be conducted to explore the compound’s potential therapeutic effects, such as its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Synthesis Methods

3,5-DM-TFMP is synthesized through a two-step process. The first step involves the reaction of 3,5-dimethyl-1-bromo-1H-pyrazole-4-carboxylic acid with trifluoromethanesulfonic acid. This reaction forms the trifluoromethanesulfonate salt of the pyrazole, which is then reacted with sodium azide to form the final product. The entire reaction can be carried out in a single pot in a short amount of time, making it a convenient method for the synthesis of 3,5-DM-TFMP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add chloroacetic acid to a solution of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole in a suitable solvent", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2763780-88-5

Product Name

3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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